molecular formula C18H16N2OS2 B2497265 (E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1164494-11-4

(E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2497265
CAS No.: 1164494-11-4
M. Wt: 340.46
InChI Key: BJJUQELGMLIDPI-BQYQJAHWSA-N
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Description

(E)-N-(4-(3,4-Dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic acrylamide derivative featuring a thiazole core substituted with a 3,4-dimethylphenyl group at the 4-position and an acrylamide-linked thiophen-2-yl moiety. The (E)-configuration of the acrylamide double bond ensures spatial orientation critical for target binding. This compound is hypothesized to exhibit biological activity due to structural similarities with known anticancer and antinociceptive agents.

Properties

IUPAC Name

(E)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c1-12-5-6-14(10-13(12)2)16-11-23-18(19-16)20-17(21)8-7-15-4-3-9-22-15/h3-11H,1-2H3,(H,19,20,21)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJUQELGMLIDPI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C=CC3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)/C=C/C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the reaction of α-haloketones with thiourea under basic conditions.

Next, the acrylamide moiety is introduced through a condensation reaction between the thiazole derivative and an appropriate acrylamide precursor. The final step involves the coupling of the thiophene ring, which can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the acrylamide moiety to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole or thiophene rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base, such as sodium hydride in DMF.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole or thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer therapies.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it versatile for creating polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism by which (E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole and thiophene rings can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing cellular pathways and molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogues, emphasizing substituent variations and their biological implications:

Compound Name Core Structure Key Substituents Biological Activity Key Findings References
Target Compound Thiazole-acrylamide 3,4-Dimethylphenyl, thiophen-2-yl Under investigation N/A (Theoretical design) -
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Phenyl-acrylamide p-Tolyl, thiophen-2-yl Antinociceptive Inhibits CaV2.2 channels (IC₅₀ ~10 μM)
5112 [(Z)-3-(4-nitrophenyl)-N-propylacrylamide] Oxazolone-acrylamide 4-Nitrophenyl, propylamine Cytotoxic Moderate activity against HeLa cells (IC₅₀ ~25 μM)
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-(thiazol-2-yl)acrylamide Thiazole-cyanoacrylamide 4-Methoxyphenyl, cyano Anticancer (preclinical) Enhanced binding to EGFR kinase
5-Acetyl-4-amino-N-(4-dimethylaminophenyl)thiophene-3-carboxamide Thiophene-carboxamide Dimethylaminophenyl, acetyl Antiproliferative Inhibits MCF-7 cells (IC₅₀ ~15 μM)

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The 3,4-dimethylphenyl group in the target compound (electron-donating) contrasts with the 4-nitrophenyl group in compound 5112 (electron-withdrawing).
  • Heterocyclic Influence: Thiophene-containing compounds (e.g., DM497, target compound) show antinociceptive and kinase-modulating activities, whereas furan derivatives (e.g., compounds) exhibit lower metabolic stability due to furan oxidation .
  • Acrylamide Configuration: The (E)-configuration in the target compound and DM497 ensures optimal spatial alignment for receptor binding, unlike (Z)-isomers, which show reduced activity in calcium channel inhibition assays .

Pharmacokinetic Considerations

  • Lipophilicity: The 3,4-dimethylphenyl group increases logP compared to polar analogues (e.g., ’s chlorobenzylidene derivatives), improving blood-brain barrier penetration for CNS-targeted activity .
  • Metabolic Stability: Thiophene rings are less prone to oxidative metabolism than furans (e.g., ’s furan derivatives), suggesting longer half-lives for thiophene-containing acrylamides .

Biological Activity

(E)-N-(4-(3,4-dimethylphenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that belongs to the class of thiazole and thiophene derivatives. These compounds have garnered significant interest due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

IUPAC Name E N 4 3 4 dimethylphenyl thiazol 2 yl 3 thiophen 2 yl acrylamide\text{IUPAC Name E N 4 3 4 dimethylphenyl thiazol 2 yl 3 thiophen 2 yl acrylamide}

Molecular Formula : C16_{16}H16_{16}N2_{2}S2_{2}

Molecular Weight : 304.43 g/mol

This compound features a thiazole ring and a thiophene group, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has demonstrated that thiazole and thiophene derivatives exhibit significant anticancer properties. A study evaluating similar compounds found that those with thiazole structures showed potent cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound exhibited IC50_{50} values in the low micromolar range against human tumor cells .

CompoundCell LineIC50_{50} (µM)
14ALL0.3
14NB0.5 - 1.2

This data indicates that the compound could be effective in targeting cancer cells, particularly in acute lymphoblastic leukemia (ALL) and neuroblastoma (NB).

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has been well documented. A study on similar compounds demonstrated their effectiveness against various pathogens. The disk diffusion method revealed that these compounds inhibited the growth of Staphylococcus aureus and Candida albicans .

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Candida albicans12

These findings suggest that this compound may possess antimicrobial properties worthy of further investigation.

The mechanism by which thiazole and thiophene derivatives exert their biological effects typically involves:

  • Enzyme Inhibition : Many compounds interact with specific enzymes, inhibiting their activity. This can lead to apoptosis in cancer cells or disruption of metabolic pathways in bacteria.
  • Receptor Modulation : These compounds may also modulate receptor functions, influencing cellular signaling pathways.

Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of a series of thiazole derivatives on human fibrosarcoma HT-1080 cells. The results indicated that certain modifications to the thiazole structure significantly enhanced cytotoxicity compared to controls .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of thiazole-thiophene derivatives against common pathogens. The study confirmed that modifications in the side chains could improve antibacterial activity against resistant strains .

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